N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide chemical structure and physicochemical properties
N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide chemical structure and physicochemical properties
An In-Depth Technical Guide to N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide: Structural Profiling, Synthesis, and Pharmacological Potential
Executive Summary
N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide (CAS: 1573547-59-7) is a highly functionalized, low-molecular-weight heterocyclic compound[1]. Characterized by its unique combination of a lipophilic benzamide core and a halogenated 1,2,4-triazole ring, this molecule serves as a versatile building block and a compelling hit-scaffold in modern drug discovery.
This whitepaper provides a comprehensive analysis of its physicochemical properties, structural binding modalities, and step-by-step synthetic protocols. It is designed for medicinal chemists and drug development professionals seeking to leverage this scaffold for target-directed ligand design, particularly in the development of kinase inhibitors, antimicrobial agents, and allosteric modulators.
Structural and Physicochemical Profiling
The molecular architecture of N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide ( C10H9ClN4O ) is defined by three distinct pharmacophoric domains[2][3]:
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The Benzamide Moiety : Provides a planar, lipophilic aromatic surface capable of π−π stacking, while the amide group acts as a rigid hydrogen-bonding dipole.
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The Methylene Linker : Introduces a critical degree of conformational flexibility (sp3 hybridized), allowing the two terminal aromatic systems to adopt non-coplanar geometries to fit complex binding pockets.
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The 5-Chloro-1,2,4-triazole Ring : A highly polarizable, electron-deficient heterocycle. The chlorine atom enhances lipophilicity and introduces the potential for halogen bonding (sigma-hole interactions) with backbone carbonyls in target proteins.
Physicochemical Data Summary
To evaluate its drug-likeness, we analyze the compound against Lipinski's Rule of Five and Veber's rules. The data confirms excellent theoretical oral bioavailability and membrane permeability.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C10H9ClN4O | Standard low-MW starting point for lead optimization. |
| Molecular Weight | 236.66 g/mol | Well below the 500 Da threshold, ensuring high ligand efficiency (LE)[2]. |
| Topological Polar Surface Area (tPSA) | ~73.1 Ų | Optimal for cellular permeability; suggests potential blood-brain barrier (BBB) penetration. |
| LogP (Calculated) | ~1.8 - 2.1 | Ideal lipophilicity for balancing aqueous solubility and lipid membrane partitioning. |
| Hydrogen Bond Donors (HBD) | 2 | Amide NH and Triazole NH; critical for target anchoring. |
| Hydrogen Bond Acceptors (HBA) | 4 | Carbonyl oxygen and triazole nitrogens; facilitates water-mediated network binding. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding, leading to higher binding affinity. |
Pharmacophore & Binding Modalities
The efficacy of this scaffold in biological systems is dictated by its multipoint binding capacity. The diagram below illustrates the theoretical interaction network when the molecule enters a standard kinase or enzyme active site.
Fig 1: Pharmacophoric interaction mapping of N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide.
Chemical Synthesis & Experimental Protocols
Retrosynthetic Strategy and Causality
The most efficient route to synthesize N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide involves the N-acylation of (5-chloro-1H-1,2,4-triazol-3-yl)methanamine with benzoyl chloride.
Mechanistic Challenge : The 1,2,4-triazole ring possesses a nucleophilic NH group. Without protection, benzoyl chloride could react with the triazole nitrogen, leading to unwanted N-acyl triazole byproducts. Strategic Solution : We exploit the differential nucleophilicity between the primary aliphatic amine and the aromatic triazole nitrogen. By strictly controlling the temperature (0°C) and using a weak, sterically hindered base like N,N -Diisopropylethylamine (DIPEA), the reaction kinetically favors the primary amine, eliminating the need for complex protecting group chemistry.
Step-by-Step Synthetic Protocol
Reagents Required:
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(5-chloro-1H-1,2,4-triazol-3-yl)methanamine hydrochloride (1.0 eq)
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Benzoyl chloride (1.05 eq)
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N,N -Diisopropylethylamine (DIPEA) (2.5 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
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Preparation of the Amine Free Base : Suspend (5-chloro-1H-1,2,4-triazol-3-yl)methanamine hydrochloride (10 mmol) in 50 mL of anhydrous DCM under an inert argon atmosphere. Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive benzoyl chloride.
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Base Addition : Add DIPEA (25 mmol) dropwise to the suspension at room temperature. Stir for 15 minutes until the solution becomes homogeneous. Causality: 2.5 equivalents of DIPEA are required—one to neutralize the HCl salt of the starting material, and 1.5 to act as an acid scavenger for the subsequent coupling step.
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Temperature Modulation : Cool the reaction flask to exactly 0°C using an ice-water bath. Causality: Lowering the thermal energy restricts the reaction to the most kinetically favorable pathway (aliphatic amine acylation), preventing triazole ring acylation.
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Acylation : Dissolve benzoyl chloride (10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.
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Propagation : Allow the reaction to stir at 0°C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours. Monitor completion via TLC (Eluent: 5% MeOH in DCM).
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Quenching and Workup : Quench the reaction with 30 mL of saturated aqueous NaHCO3 . Separate the organic layer. Wash the organic layer sequentially with 0.1 M HCl (20 mL) and brine (30 mL). Causality: The mild acid wash removes unreacted amine and residual DIPEA, while the bicarbonate neutralizes any unreacted benzoyl chloride.
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Isolation : Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from Ethyl Acetate/Hexanes to yield the pure white crystalline product.
Fig 2: Optimized synthetic workflow ensuring kinetic control and high purity isolation.
Analytical Characterization Protocols (Self-Validating System)
To ensure scientific integrity and confirm the absence of the N-acyl triazole regioisomer, the following self-validating analytical suite must be executed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1 H-NMR (400 MHz, DMSO-d6) :
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Look for the distinct triplet at ~8.8 ppm corresponding to the amide NH. The splitting (triplet) confirms coupling to the adjacent methylene group ( CH2 ).
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The methylene protons will appear as a doublet at ~4.5 ppm.
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The triazole NH will appear as a broad singlet far downfield (>13 ppm), confirming it was not acylated. If acylation occurred on the triazole, this peak would be absent.
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13 C-NMR (100 MHz, DMSO-d6) :
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Confirm the presence of the single amide carbonyl carbon at ~166 ppm.
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Methodology : Electrospray Ionization (ESI) in positive mode.
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Validation : The spectrum must show the [M+H]+ molecular ion peak at m/z 237.0 . Due to the presence of the chlorine atom ( 35Cl and 37Cl isotopes), a distinct M+2 peak at m/z 239.0 must be observed at approximately one-third the intensity of the parent peak[2][3]. This isotopic signature is an absolute requirement for validating the retention of the chloro-substituent.
References
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NextSDS . "N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide - Chemical Substance Information". NextSDS Regulatory Database. Available at:[Link]
